molecular formula C21H23N3O4 B2357091 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 470696-05-0

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2357091
CAS No.: 470696-05-0
M. Wt: 381.432
InChI Key: ODHQTWVREHNJPM-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with a 4-methoxyphenylamino substituent at position 3 and a 4-morpholinophenyl group at position 1.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-27-18-8-2-15(3-9-18)22-19-14-20(25)24(21(19)26)17-6-4-16(5-7-17)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHQTWVREHNJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar pyrrolidine-2,5-dione derivatives:

Compound Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Reported Activity Reference
Target Compound : 3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione 4-Morpholinophenyl 4-Methoxyphenylamino ~343.4* Inferred anticonvulsant/multi-target potential (based on analogs)
Analog 1 : 3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione 4-Methylbenzyl 4-Methoxyphenylamino 324.37 N/A (structural focus)
Analog 2 : 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl 3-Morpholinopropyl 3-Methylthiophen-2-yl ~362.9* Anticonvulsant (ED₅₀ superior to valproic acid), sodium/calcium channel inhibition
Analog 3 : 3-(1H-Indol-3-yl)-1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-pyrrolidine-2,5-dione 4-(7-Azaindole)-dihydropyridinylalkyl 1H-Indol-3-yl Variable Dual 5-HT1A/SERT binding (multi-target antidepressant/antipsychotic potential)
Analog 4 : 3-(4-Chlorobenzyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 4-Methoxyphenyl 4-Chlorobenzyl 329.78 N/A (structural focus; chlorine enhances lipophilicity)
Analog 5 : 3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 4-Methoxyphenyl 2-Aminoethylsulfanyl ~313.4* Safety data available (GHS classification; no reported bioactivity)

Key Structural and Functional Insights

Morpholine vs. Morpholinopropyl: The target compound’s 4-morpholinophenyl group differs from Analog 2’s 3-morpholinopropyl.

Aryl vs. Heteroaryl Substituents: Replacing the 4-methoxyphenylamino group (target compound) with a 3-methylthiophen-2-yl group (Analog 2) enhances anticonvulsant activity, likely due to improved sodium/calcium channel interactions .

Multi-Target Potential: Analog 3’s indol-3-yl and 7-azaindole groups enable dual 5-HT1A/SERT binding, a feature absent in the target compound. This highlights the role of aromatic heterocycles in diversifying pharmacological profiles .

Safety and Solubility: Analog 5’s 2-aminoethylsulfanyl group introduces a thioether linkage, which may improve solubility but requires rigorous safety evaluation (GHS data available) .

Biological Activity

3-((4-Methoxyphenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, a compound belonging to the class of pyrrolidine derivatives, exhibits significant biological activity that has garnered attention in medicinal chemistry. Its unique structure, characterized by a pyrrolidine core with various substituents, suggests potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molar mass of 344.42 g/mol. The compound features a pyrrolidine ring that is substituted with a methoxyphenyl group and a morpholinophenyl group, which may enhance its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that pyrrolidine derivatives, including this compound, may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, including those related to cancer and metabolic disorders.
  • Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study conducted on similar pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 5 to 15 µM in inhibiting cell proliferation in breast and colon cancer models .

Compound NameIC50 (µM)Cancer Type
Pyrrolidine A6Breast
Pyrrolidine B12Colon
This compoundTBDTBD

Enzyme Inhibition

The enzyme inhibition potential of this compound has been evaluated against several targets. For example, it has shown promising results as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism and is implicated in neurodegenerative diseases .

Enzyme TargetInhibition TypeIC50 (µM)
nSMase2Competitive10
Lactate DehydrogenaseNon-competitiveTBD

Antimicrobial Properties

In preliminary tests, the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 50 µg/mL for both bacterial strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Case Studies

  • Case Study on Cancer Cell Lines : A series of experiments were conducted using various cancer cell lines treated with different concentrations of the compound. The results indicated a dose-dependent response in cell viability reduction, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : In vitro assays demonstrated that the compound could effectively inhibit nSMase2 activity, leading to decreased levels of ceramide in treated cells, which is crucial for understanding its role in neurodegenerative disease pathways.

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